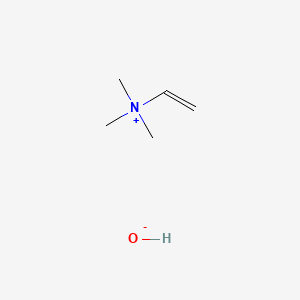
Neurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neurine is a citraconoyl group.
Wissenschaftliche Forschungsanwendungen
Neurite Growth and Development
- Neurine influences the growth direction of neurites, recognizing differences in surface properties such as electronegativity. Studies have shown that neurites can selectively grow on metal oxides, which suggests potential applications in neural tissue engineering and regenerative medicine (Torimitsu & Kawana, 1990).
- The actin retrograde flow, regulated by ADF/Cofilin, is crucial for neurite formation. This understanding of the cytoskeletal organization in neurite development is fundamental for research in neural development and potentially in addressing neurodegenerative disorders (Flynn et al., 2012).
- Advanced tools like the semi-automatic neurite tracing technique facilitate the study of molecular mechanisms in neurite outgrowth and differentiation, providing critical insights for neurological research (Meijering et al., 2004).
Neuronal Regeneration and Protection
- This compound is involved in neuronal regeneration and protection, as seen in studies where neuritin, a neurotrophic factor, promotes neurite outgrowth and neuronal migration, suggesting its potential therapeutic applications in neurodegenerative diseases and nerve regeneration (Zhou & Zhou, 2014).
Alzheimer's Disease Research
- This compound and its autolysis product, neuritin, have been studied for their roles in Alzheimer's disease. Research indicates that this compound elevates amyloid-beta protein levels and lowers neuronal viability, suggesting a potential role in the pathology of Alzheimer's disease (Tweedie et al., 2006).
- Neuritin has been shown to attenuate cognitive function impairments in Alzheimer's disease models, indicating its therapeutic potential for the condition (Choi et al., 2014).
Bioengineering and Nanotechnology Applications
- The use of this compound in bioengineering, such as in the development of bio-interfaces for neuronal differentiation, highlights its relevance in the field of regenerative medicine and tissue engineering (Taskin et al., 2015).
Neurite Mechanics and Dynamics
- Understanding neurite mechanics and dynamics is essential for developing treatments for nerve injuries. Models have been developed to describe the mechanical states of neurites, aiding in the study of neurite motility and potentially guiding therapeutic strategies (Recho et al., 2015).
Eigenschaften
CAS-Nummer |
463-88-7 |
|---|---|
Molekularformel |
C5H13NO |
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
ethenyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C5H12N.H2O/c1-5-6(2,3)4;/h5H,1H2,2-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
NIPLIJLVGZCKMP-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C=C.[OH-] |
Kanonische SMILES |
C[N+](C)(C)C=C.[OH-] |
Andere CAS-Nummern |
463-88-7 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



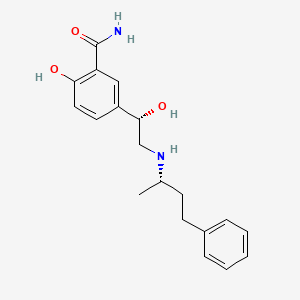

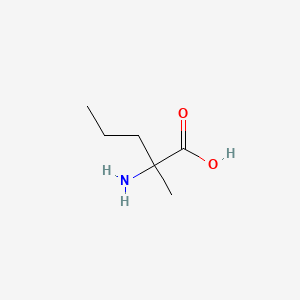

![Benzo[pqr]dinaphtho[8,1,2-bcd:2',1',8'-lmn]perylene](/img/structure/B1615718.png)
![Benzo[b]tellurophene](/img/structure/B1615719.png)
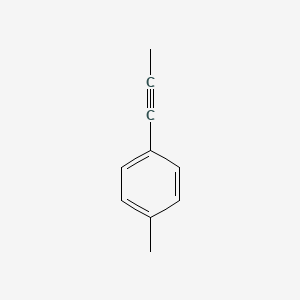
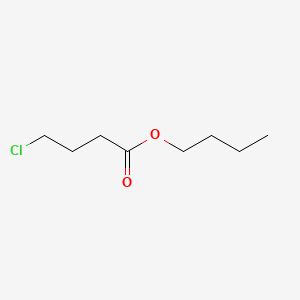

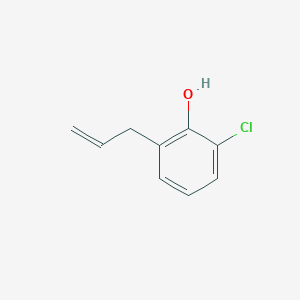


![Bis[(2-hydroxyethyl)ammonium] oxalate](/img/structure/B1615729.png)
